2-(2,4-Difluorophenyl)propanenitrile
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Description
2-(2,4-Difluorophenyl)propanenitrile is a useful research compound. Its molecular formula is C9H7F2N and its molecular weight is 167.159. The purity is usually 95%.
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Scientific Research Applications
Crystallographic Studies
2-(2,4-Difluorophenyl)propanenitrile and its derivatives have been investigated for their crystal structure. A study by (Sharma et al., 2014) focused on 2-(4-nitrophenyl)-2-(phenylamino)propanenitrile and 2-(4-fluorophenylamino)-2-(4-nitrophenyl)propanenitrile, revealing their trigonal and monoclinic crystal structures, respectively.
Application in Battery Technology
The compound has found application in lithium-ion battery technology. (Liu et al., 2016) explored the use of nitrile-functionalized glymes, including similar compounds, in creating safe electrolytes for lithium-ion batteries.
Polymerization and Material Science
This compound and related compounds have been studied for their role in polymerization processes. (Ikeda et al., 2000) explored the oxidative polymerization of 2,6-difluorophenol, which is structurally related, to produce crystalline poly(phenylene oxide).
Organic Synthesis
In organic synthesis, such compounds are used as intermediates or key building blocks. (Chen et al., 2015) developed a concise synthesis process for a compound using 2,4-difluorophenylmagnesium bromide, which is related to this compound.
Corrosion Inhibition
Another application is in corrosion inhibition. (Fouda et al., 2015) studied the use of similar compounds for inhibiting corrosion of tin in sodium chloride solutions.
Optoelectronics
The compound is also relevant in optoelectronics. (Li et al., 2012) synthesized 2,4-difluorophenyl-functionalized arylamines for use in organic light-emitting devices.
Properties
IUPAC Name |
2-(2,4-difluorophenyl)propanenitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F2N/c1-6(5-12)8-3-2-7(10)4-9(8)11/h2-4,6H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWOGMPFRXKTFFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)C1=C(C=C(C=C1)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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